2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
Description
2-Chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a benzamide derivative featuring a piperazine core substituted with a 2-methoxyphenyl group and an ethyl linker to a 2-chlorobenzamide moiety. This structure is characteristic of compounds targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine moiety’s role in receptor binding .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-9-5-4-8-18(19)24-14-12-23(13-15-24)11-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXUPFDPKSMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the reaction of 2-methoxyaniline with diethanolamine to form the piperazine core, followed by chlorination and subsequent reaction with benzoyl chloride to introduce the benzamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a carboxylic acid derivative.
Reduction: : The benzamide group can be reduced to an amine.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide carboxylic acid.
Reduction: : this compound amine.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological targets, such as enzymes and receptors.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring interacts with the active site, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-Chloro vs. 4-Nitro Substitution
The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (–9) replaces the 2-chloro group with a 4-nitro substituent. Key differences include:
- Receptor Targeting : The nitro analog serves as a precursor for 18F-MPPF , a 5-HT1A receptor imaging agent, highlighting the importance of substituent position (para vs. ortho) and electronic properties (electron-withdrawing nitro vs. chloro) in receptor binding .
- Crystal Structure: The nitro derivative exhibits a planar benzamide ring with intramolecular C–H···O hydrogen bonds, stabilizing its conformation .
2-Chloro vs. 4-Fluoro Substitution
MPPF (4-fluoro analog, ) is radiolabeled with 18F for PET imaging. Fluorine’s smaller atomic radius and electronegativity enhance receptor affinity and metabolic stability compared to bulkier chloro or nitro groups .
2-Chloro vs. 4-Iodo Substitution
The iodo analog 4-Iodo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)benzamide hydrochloride () demonstrates how halogen size impacts pharmacokinetics. Iodine’s larger size may improve receptor selectivity but reduce blood-brain barrier penetration compared to chlorine .
Modifications to the Piperazine Core
2-Methoxyphenyl vs. Phenyl Substitution
- 4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide () lacks the methoxy group, reducing electron-donating effects. The methoxy group in the target compound likely enhances binding to serotonin receptors by mimicking endogenous ligands’ hydroxyl groups .
- 4-(2-Fluorophenyl)piperazine analogs () show that fluorine’s electronegativity can improve receptor affinity but may alter metabolic stability compared to methoxy .
Heterocyclic Piperazine Replacements
4-Chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-(2-methylbutyl)benzamide () replaces the methoxyphenyl group with a pyridazine ring.
Physicochemical and Structural Properties
Research Findings and Implications
- Structural Insights : X-ray crystallography of the 4-nitro analog (–9) reveals a chair conformation of the piperazine ring and planar benzamide/pyridyl moieties, critical for receptor docking. The 2-chloro variant’s ortho substitution may disrupt this planarity, affecting binding .
- Pharmacological Potential: The 2-methoxyphenyl group is a conserved feature in serotonin receptor ligands (e.g., MPPF), suggesting the target compound may retain 5-HT1A affinity. Chloro substituents are associated with dopamine D3 receptor activity in related compounds (), indicating possible dual receptor targeting .
- Synthetic Considerations : The nitro and fluoro analogs are synthesized via nucleophilic substitution (), suggesting feasible routes for the chloro compound’s preparation.
Biological Activity
2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a complex organic compound that has attracted attention due to its potential pharmacological applications. Its unique structure, featuring a benzamide core with a chloro substituent and a piperazine moiety, allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 2-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide. The molecular formula is , and it possesses a molecular weight of approximately 367.87 g/mol. The structural characteristics contribute to its biological activity by enabling specific receptor interactions.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been shown to interact with alpha-1 adrenergic receptors, which are involved in regulating vascular tone and blood pressure. This interaction suggests potential applications in managing conditions related to cardiovascular health.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in lipid metabolism, particularly neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the cleavage of sphingomyelin to phosphorylcholine and ceramide, which are essential for cell signaling and membrane dynamics. Inhibition of nSMase2 has implications for neurodegenerative diseases such as Alzheimer's disease, where dysregulation of sphingolipid metabolism is observed .
In Vivo Studies
In vivo efficacy studies have been conducted using animal models to assess the pharmacodynamic properties of this compound. For instance, administration in mouse models demonstrated significant inhibition of exosome release from the brain, indicating potential therapeutic benefits in neurodegenerative conditions . The pharmacokinetic profile revealed favorable absorption and distribution characteristics, suggesting good bioavailability.
Case Studies
Several case studies have explored the therapeutic potential of compounds structurally related to this compound:
- Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds similar to this benzamide derivative showed promising results in reducing amyloid plaque formation and improving cognitive function .
- Cardiovascular Effects : Research has indicated that related compounds can modulate blood pressure through adrenergic receptor pathways, highlighting their potential as antihypertensive agents.
Table 1: Biological Activity Summary
| Biological Target | Activity Type | Reference |
|---|---|---|
| Alpha-1 Adrenergic Receptors | Modulation | |
| Neutral Sphingomyelinase 2 | Inhibition | |
| Exosome Release | Decrease |
Table 2: Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
